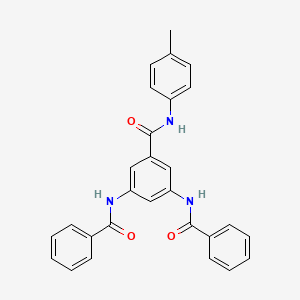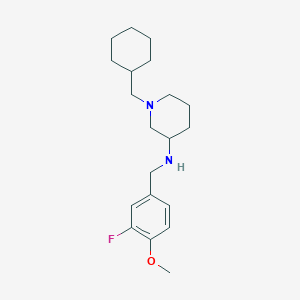![molecular formula C18H12Cl2N2O5 B6027970 N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B6027970.png)
N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide, also known as DNMDP, is a chemical compound that has been of great interest in scientific research due to its potential applications in medicine and pharmacology. DNMDP is a synthetic compound that was first synthesized in the early 2000s and has since been studied extensively for its various properties.
Mécanisme D'action
The mechanism of action of N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide is not fully understood. It is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory and cancer pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to induce cell death in cancer cells and to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, there are also limitations to the use of this compound in lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize. In addition, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are a number of future directions for research on N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide. One area of research is the development of new synthetic methods for the production of this compound. Another area of research is the study of the mechanism of action of this compound, which could lead to the development of new treatments for inflammatory diseases and cancer. In addition, there is a need for further studies on the biochemical and physiological effects of this compound, as well as its potential side effects and toxicity. Overall, the study of this compound has the potential to lead to significant advances in medicine and pharmacology.
Méthodes De Synthèse
The synthesis of N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide involves a multi-step process that begins with the reaction of 3,5-dichlorophenylamine with 2-nitrobenzyl alcohol to form the intermediate product, 3,5-dichloro-N-(2-nitrobenzyloxy)aniline. This intermediate is then reacted with furfurylamine to produce this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide has been studied extensively for its potential applications in medicine and pharmacology. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for various inflammatory diseases. This compound has also been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O5/c19-11-7-12(20)9-13(8-11)21-18(23)17-6-5-14(27-17)10-26-16-4-2-1-3-15(16)22(24)25/h1-9H,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLDIWBTEFRHLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=CC=C(O2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(dimethylamino)methyl]-4-[1-(2-pyridin-3-ylethyl)-1H-imidazol-2-yl]phenol](/img/structure/B6027895.png)
![2-{1-benzyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6027902.png)

![2-ethyl-1-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B6027912.png)
![3-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1,2-benzisoxazole hydrochloride](/img/structure/B6027917.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(3-cyclohexen-1-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6027924.png)

![3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B6027937.png)
![N-[(4-methoxy-1-naphthyl)methyl]-1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B6027951.png)
![4-{[1-(3-oxo-3-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}propyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B6027954.png)
![3-(4-methoxyphenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acrylamide](/img/structure/B6027958.png)
![dimethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6027962.png)
![tert-butyl {3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}carbamate](/img/structure/B6027964.png)